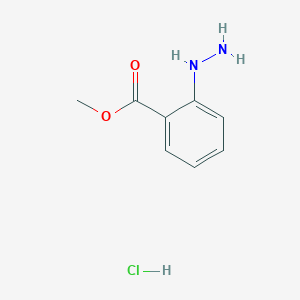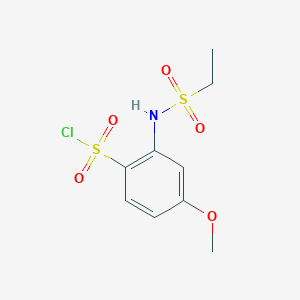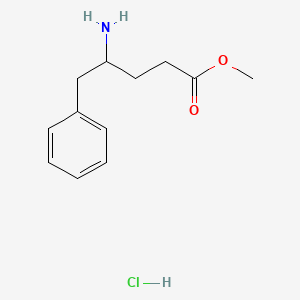amine hydrochloride CAS No. 102236-57-7](/img/structure/B1430087.png)
[2-(4-Chlorophenyl)ethyl](methyl)amine hydrochloride
Übersicht
Beschreibung
“2-(4-Chlorophenyl)ethylamine hydrochloride” is a chemical compound with the CAS Number: 102236-57-7 . It has a molecular weight of 206.11 . The IUPAC name for this compound is 2-(4-chlorophenyl)-N-methylethanamine hydrochloride .
Synthesis Analysis
While specific synthesis methods for this compound were not found, it has been used as a reactant in the preparation of isoalloxazine derivatives as cholinesterase inhibitors .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H12ClN.ClH/c1-11-7-6-8-2-4-9(10)5-3-8;/h2-5,11H,6-7H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a melting point of 181-182 degrees Celsius . The density of this compound is 1.112 g/mL at 25 °C .Wissenschaftliche Forschungsanwendungen
The research applications of 2-(4-Chlorophenyl)ethylamine hydrochloride span various fields, including medicinal chemistry, organic synthesis, and material science. Below are detailed insights based on scientific studies:
Anticancer Research
A study synthesized novel 1,2,4-triazolin-3-one derivatives containing the 2-(4-Chlorophenyl)ethylamine moiety. These compounds were evaluated for anticancer activity against NCI-60 Human Tumor Cell Lines, showing significant activity against various cancer types, including leukemia, non-small cell lung cancer, renal cancer, and breast cancer (P. Kattimani et al., 2013).
Asymmetric Synthesis
Another research focused on asymmetric synthesis, demonstrating the utility of a similar compound in the Strecker reaction as a chiral auxiliary for synthesizing clopidogrel hydrogen sulfate, a significant antiplatelet drug (S. Sashikanth et al., 2013).
Chemical Safety and Process Control
Research into controlling genotoxins during the preparation of amine hydrochloride salts from ethanol and methanol solutions has shown the importance of temperature control in minimizing impurities like ethyl chloride and methyl chloride, demonstrating the compound's role in ensuring the safety and efficacy of pharmaceutical processes (Qiang Yang et al., 2009).
Antimicrobial Agents
A study on the synthesis and characterization of new quinazolines, including derivatives of 2-(4-Chlorophenyl)ethylamine, explored their potential as antimicrobial agents. These compounds exhibited notable antibacterial and antifungal activities, presenting a promising avenue for developing new antimicrobial therapies (N. Desai et al., 2007).
Material Science
In material science, the compound's derivatives have been investigated for their application properties on textiles, demonstrating how chemical modifications can influence dyeing performance and fabric fastness properties, highlighting its versatility beyond pharmaceuticals (Isaac Oluwatobi Abolude et al., 2021).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)-N-methylethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN.ClH/c1-11-7-6-8-2-4-9(10)5-3-8;/h2-5,11H,6-7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAFSBLKRABQRGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=CC=C(C=C1)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(4-Chlorophenyl)ethyl](methyl)amine hydrochloride | |
CAS RN |
102236-57-7 | |
| Record name | [2-(4-chlorophenyl)ethyl](methyl)amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Methyl[1-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride](/img/structure/B1430015.png)
![1-[3-(Trifluoromethyl)phenyl]prop-2-en-1-amine hydrochloride](/img/structure/B1430016.png)

![1-({8-Methyl-1,4-dioxaspiro[4.5]decan-2-yl}methyl)guanidine hydroiodide](/img/structure/B1430018.png)
![1-[(2-Nitrophenyl)methyl]imidazolidin-2-one](/img/structure/B1430019.png)



